molecular formula C8H11Cl2N5 B12307023 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B12307023
M. Wt: 248.11 g/mol
InChI Key: BYFTVUJRUOGDQG-UHFFFAOYSA-N
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Description

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an azetidine ring with a triazolo[1,5-a]pyrimidine scaffold, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

For industrial production, a one-pot synthesis method using a tropine-based dicationic molten salt as a catalyst has been documented. This method is efficient, environmentally friendly, and results in high yields under solvent-free conditions or in ethanol as a green solvent .

Chemical Reactions Analysis

Cyclization to Form the Triazolo-pyrimidine Core

  • Precursor synthesis : Starting with 1,2,4-triazol-5-amine, cyclization with β-keto esters (e.g., ethyl 4-chloro-3-oxobutanoate) in acetic acid generates an intermediate triazolo-pyrimidine derivative .

  • Chlorination : Treatment with POCl₃ converts hydroxyl or alkyl groups into chlorides (e.g., forming 7-chloro-5-(chloromethyl)- triazolo[1,5-a]pyrimidine) .

Azetidine Group Installation

  • Nucleophilic substitution : The azetidin-3-yl moiety replaces a leaving group (e.g., chlorine) at C7 via NAS, facilitated by bases like Bis(trifluoromethane sulfonimide) (Tf₂NH) in hexafluoroisopropanol (HFIP) .

Nucleophilic Aromatic Substitution (NAS)

The azetidine group substitutes at the C7 position via a two-step mechanism:

  • Deprotonation : A base abstracts a proton from the azetidine nitrogen, generating a nucleophilic amine.

  • Attack : The nucleophilic azetidine attacks the electrophilic C7 position of the triazolo-pyrimidine, displacing the leaving group (e.g., Cl⁻) .

Cyclization

The formation of the triazolo-pyrimidine core involves intramolecular cyclization, where the triazole ring fuses with a pyrimidine moiety. This step is driven by the reactivity of β-keto esters and acidic conditions .

Azetidine Reactivity

The azetidine ring undergoes reactions typical of strained amines:

  • Ring-opening : Under acidic or basic conditions, the azetidine ring can open via nucleophilic attack (e.g., by water or alcohols).

  • Alkylation/Amidation : The azetidine nitrogen can react with electrophiles (e.g., alkyl halides) to form substituted derivatives.

Triazolo-pyrimidine Core Reactivity

  • Substitution : Chlorine atoms at positions 5 or 7 can be replaced by nucleophiles (e.g., amines, alcohols) .

  • Hydrolysis : Chloromethyl groups may undergo hydrolysis to carboxylic acids under basic conditions .

Reaction Conditions

Key conditions influencing the synthesis include:

  • Solvents : Acetic acid for cyclization; HFIP for substitution .

  • Catalysts : Tf₂NH for deprotonation in substitution reactions .

  • Temperature : Elevated temperatures for chlorination with POCl₃ .

Challenges and Optimization

  • Selectivity : Position-specific substitution (e.g., C7 vs. C5) requires careful control of reaction conditions .

  • Stability : The azetidine ring’s reactivity necessitates inert atmospheres or rapid quenching to prevent side reactions.

Research Findings

  • SAR Studies : Substitution at C7 with azetidine enhances antiproliferative activity by targeting CDK2/cyclin A2 complexes .

  • Mechanistic Insights : The triazolo-pyrimidine core interacts with microtubule-binding sites, influencing cellular processes like mitosis .

This compound’s chemical reactivity underscores its potential in medicinal chemistry, particularly for anticancer and neurodegenerative therapies. Further optimization of reaction conditions and structural modifications could enhance its therapeutic profile.

Scientific Research Applications

Pharmacological Properties

The biological activity of 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride has been extensively studied. Notably, it exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By inhibiting CDK2/cyclin A2 interactions, this compound disrupts cell cycle progression and induces apoptosis in cancer cells .

Anticancer Activity

The anticancer potential of this compound is particularly promising due to its mechanism of action involving the inhibition of key regulatory pathways in cancer cell proliferation. Research indicates that derivatives of this compound can enhance selectivity and potency against specific biological targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the production of various derivatives tailored for specific applications in medicinal chemistry. The following table summarizes some notable derivatives and their biological activities:

Compound Name Structural Features Biological Activity Unique Aspects
1-Acetyl-7-(azetidin-3-yl)-triazolo-pyrimidineContains acetyl groupAnticancer propertiesAcetyl modification enhances solubility
7-Methyl-[1,2,4]-triazolo-pyrimidineMethyl substitution at position 7Antiviral activityMethyl group increases antiviral potency
6-(Azetidin-3-yl)-triazolo-pyrimidineAzetidine at position 6Inhibitory effects on kinasesDifferent positioning affects binding affinity

These derivatives highlight the versatility of the triazolo-pyrimidine scaffold while emphasizing the unique structural features that differentiate this compound from its analogs .

Therapeutic Applications

Beyond its anticancer properties, research has indicated potential interactions with adenosine receptors, leading to investigations into its use for treating diseases associated with these receptors. This suggests a broader therapeutic application spectrum for this compound in various disease contexts .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride stands out due to its unique combination of an azetidine ring with a triazolo[1,5-a]pyrimidine scaffold. This structure imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Biological Activity

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an azetidine ring fused with a triazolo[1,5-a]pyrimidine scaffold, which contributes to its diverse pharmacological properties. The molecular formula is C8H11Cl2N5C_8H_{11}Cl_2N_5 with a molecular weight of 248.11 g/mol.

Anticancer Properties

The compound has shown significant antiproliferative effects against various cancer cell lines, making it a promising candidate for anticancer research. Notably, it inhibits cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By disrupting CDK2/cyclin A2 interactions, the compound induces apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A5491.06 ± 0.16CDK2 inhibition
MCF-71.23 ± 0.18CDK2 inhibition
HeLa2.73 ± 0.33CDK2 inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of CDK2 : This leads to cell cycle arrest and subsequent apoptosis.
  • Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound results in increased late apoptosis rates in A549 cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the azetidine and triazolo-pyrimidine structures can significantly influence biological activity. For instance:

  • Acetyl Modification : Enhances solubility and may increase therapeutic efficacy.
  • Methyl Substitution : Increases antiviral potency in related compounds.

Study on Cytotoxicity

In a study evaluating various derivatives of triazolo-pyrimidines, the compound exhibited moderate cytotoxicity across multiple cancer cell lines. The most promising analogs demonstrated IC50 values below 10 μM against A549, MCF-7, and HeLa cells, indicating their potential as effective anticancer agents .

Apoptosis and Cell Cycle Analysis

Further investigations into the effects of the compound on apoptosis revealed:

  • A dose-dependent increase in late apoptosis rates.
  • Significant changes in cell cycle distribution, particularly an increase in the G0/G1 phase population after treatment.

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C8H11Cl2N5

Molecular Weight

248.11 g/mol

IUPAC Name

7-(azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H

InChI Key

BYFTVUJRUOGDQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=NC3=NC=NN23.Cl.Cl

Origin of Product

United States

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